Ethyl isoquinoline-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

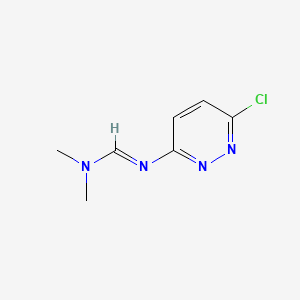

Structure

3D Structure

Properties

IUPAC Name |

ethyl isoquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)10-3-4-11-8-13-6-5-9(11)7-10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSXCFWWZHTJMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188861-58-7 | |

| Record name | Ethyl 6-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188861-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl Isoquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural alkaloids and synthetic compounds with profound pharmacological activities.[1][2][3] Among its numerous derivatives, Ethyl isoquinoline-6-carboxylate emerges as a significant building block, offering a strategic point for molecular elaboration in the pursuit of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its reactivity and potential applications in drug discovery.

Core Molecular Attributes

This compound is a heterocyclic aromatic compound. Its structure features a benzene ring fused to a pyridine ring, with an ethyl carboxylate group at the 6-position of the isoquinoline core.

Chemical Structure:

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is paramount for its effective use in research and development, influencing everything from reaction conditions to formulation.

| Property | Value | Source(s) |

| CAS Number | 188861-58-7 | [4][5] |

| Molecular Formula | C₁₂H₁₁NO₂ | [6] |

| Molecular Weight | 201.22 g/mol | [6] |

| Appearance | Brown, low melting solid | [6] |

| Storage | Sealed in dry, room temperature conditions | [6] |

Synthesis of the Isoquinoline Core

The construction of the isoquinoline framework is a well-established field in organic synthesis, with several named reactions providing versatile entry points to this heterocyclic system. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.[7][8]

Causality in Synthetic Strategy:

-

The Bischler-Napieralski reaction is often favored when a substituent is desired at the C1 position. The reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent.[7]

-

The Pictet-Spengler reaction is a powerful method for producing tetrahydroisoquinolines, which can then be oxidized to the aromatic isoquinoline. This route is particularly valuable in natural product synthesis.

-

The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline ring system from a benzaldehyde and an aminoacetoaldehyde diethyl acetal in an acidic medium.[2][7]

For the synthesis of this compound, a strategy would likely involve starting materials that already contain or can be easily converted to the 6-carboxylate functionality. For instance, employing a substituted benzaldehyde in a Pomeranz-Fritsch reaction or a substituted β-phenylethylamine in a Bischler-Napieralski or Pictet-Spengler synthesis.

Chemical Reactivity and Functionalization

The reactivity of the isoquinoline nucleus is dictated by the interplay of the electron-rich benzene ring and the electron-deficient pyridine ring. The presence of the electron-withdrawing ethyl carboxylate group at the 6-position further modulates this reactivity.

-

Electrophilic Aromatic Substitution (EAS): This typically occurs on the benzene portion of the molecule, primarily at positions 5 and 8. The ethyl carboxylate group is a deactivating group for EAS, meaning harsher conditions may be required compared to unsubstituted isoquinoline.

-

Nucleophilic Aromatic Substitution (NAS): The electron-deficient pyridine ring is susceptible to nucleophilic attack, particularly at the C1 position.

-

Reactions at the Ester Group: The ethyl carboxylate functionality is a versatile handle for further modification. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing avenues for diverse structural modifications.

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities.[3][9] Derivatives have been investigated for their potential as:

-

Anticancer Agents: Many isoquinoline alkaloids and their synthetic analogs exhibit potent cytotoxic effects against various cancer cell lines.[1][3][10] Their mechanisms of action are diverse, including the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of signaling pathways like PI3K/Akt/mTOR.[1]

-

Antimicrobial and Antiviral Agents: The isoquinoline nucleus is present in compounds with demonstrated antibacterial, antifungal, and antiviral properties.[1][11]

-

Neuropharmacological Agents: Tetrahydroisoquinoline derivatives, which can be synthesized from isoquinolines, have been studied for their effects on the central nervous system, including potential applications in neurodegenerative diseases like Parkinson's.[12]

-

Anti-inflammatory and Analgesic Compounds: Traditional medicine has long utilized isoquinoline-containing plants for their pain-relieving and anti-inflammatory properties.[10]

This compound serves as a key intermediate in the synthesis of more complex molecules for screening in these therapeutic areas.[12] The ester group at the 6-position allows for the introduction of various functionalities to explore structure-activity relationships (SAR).

Experimental Protocols: Methodological Insights

The following protocols are illustrative examples of common transformations that can be performed on this compound. These are intended as a guide and should be optimized for specific laboratory conditions.

Protocol 1: Hydrolysis to Isoquinoline-6-carboxylic Acid

Rationale: The conversion of the ester to a carboxylic acid is a fundamental step for further derivatization, such as amide coupling, or to increase aqueous solubility. Basic hydrolysis is a common and effective method.

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

-

Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-3 eq.), to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, remove the organic solvent (THF) under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl). This will precipitate the carboxylic acid product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

-

Purification: Dry the collected solid under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Rationale: To further elaborate the isoquinoline core, a carbon-carbon bond-forming reaction like the Suzuki-Miyaura coupling is invaluable. This would typically be performed on a halogenated derivative of the isoquinoline. For this example, we will assume the starting material is Ethyl 1-bromo-isoquinoline-6-carboxylate. The Suzuki-Miyaura reaction is a versatile and widely used method for creating biaryl compounds.[13][14][15]

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, combine Ethyl 1-bromo-isoquinoline-6-carboxylate (1.0 eq.), a boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq.).

-

Solvent Addition and Degassing: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating and Monitoring: Heat the reaction mixture to a temperature typically ranging from 80-100 °C. Monitor the reaction progress by TLC or HPLC.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety and Handling

As with any research chemical, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier. The toxicological properties of this specific compound have not been thoroughly investigated.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its strategic placement of an ester group on the robust isoquinoline scaffold provides a key anchor point for the development of a diverse library of compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the creation of novel molecules with therapeutic promise. The methodologies and insights provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of medicinal chemistry.

References

A comprehensive list of references is crucial for scientific integrity and provides a pathway for deeper exploration of the topics discussed.

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 188861-58-7|this compound|BLD Pharm [bldpharm.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. ETHYL ISOQUINOLINE-3-CARBOXYLATE CAS#: 50458-79-2 [chemicalbook.com]

- 7. Isoquinoline synthesis [quimicaorganica.org]

- 8. Isoquinoline synthesis [organic-chemistry.org]

- 9. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 11. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Yoneda Labs [yonedalabs.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. jjc.yu.edu.jo [jjc.yu.edu.jo]

A Technical Guide to Ethyl Isoquinoline-6-carboxylate: Structure, Properties, and Synthetic Utility for Drug Discovery

This technical guide provides an in-depth analysis of ethyl isoquinoline-6-carboxylate, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. While publicly available data on this specific isomer is limited, this document will contextualize its importance by drawing upon the well-established chemistry and applications of the broader class of isoquinoline carboxylate esters. By examining the molecular architecture, physicochemical properties, synthetic routes, and applications of closely related analogues, we aim to provide a comprehensive resource for scientists leveraging this scaffold in their research.

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of modern medicinal chemistry.[1][2] This structural motif is present in a vast number of natural alkaloids, such as morphine and berberine, and synthetic compounds that exhibit a wide array of pharmacological activities.[3][4] Isoquinoline derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents, underscoring the versatility of this scaffold in interacting with diverse biological targets.[1]

This compound belongs to a class of isoquinoline derivatives that incorporate an ester functionality, making it a valuable intermediate for further chemical modifications. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can participate in various other transformations. This chemical handle, combined with the inherent biological relevance of the isoquinoline core, makes it a strategic starting point for the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₁NO₂ | [5] |

| Molecular Weight | 201.22 g/mol | [5] |

| CAS Number | 188861-58-7 | [5][6] |

Detailed experimental data on properties such as melting point, boiling point, and solubility for this compound are not widely reported in peer-reviewed literature. However, isoquinolines are generally described as crystalline solids or oily liquids at room temperature, with solubility in common organic solvents like ethanol, acetone, and diethyl ether.[2] The presence of the polar ester group would likely impart some polarity to the molecule.

Molecular Structure Diagram

The two-dimensional structure of this compound is depicted below, illustrating the numbering of the isoquinoline ring system.

Caption: 2D structure of this compound.

Spectroscopic Characterization

While specific NMR and IR spectra for this compound are not publicly available, data for the closely related isomer, ethyl isoquinoline-3-carboxylate, provides insight into the expected spectral features.[7]

-

¹H NMR : The aromatic protons on the isoquinoline core would appear in the downfield region (typically δ 7.5-9.5 ppm). The ethyl ester group would show a characteristic quartet for the methylene (-CH₂-) protons around δ 4.5 ppm and a triplet for the methyl (-CH₃) protons around δ 1.4 ppm.

-

¹³C NMR : The spectrum would show signals for the aromatic carbons (δ 120-155 ppm), with the carbon attached to the nitrogen appearing at the lower field. The carbonyl carbon of the ester would be observed around δ 165-170 ppm. The methylene and methyl carbons of the ethyl group would appear upfield.[7]

-

IR Spectroscopy : Key vibrational bands would include C=O stretching for the ester at approximately 1720 cm⁻¹, C=N and C=C stretching in the aromatic region (1500-1600 cm⁻¹), and C-O stretching around 1250 cm⁻¹.

Synthesis of the Isoquinoline Carboxylate Scaffold

The synthesis of the isoquinoline ring is a well-established area of organic chemistry, with several named reactions providing routes to this scaffold, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[2][8] These methods typically involve the cyclization of a substituted phenethylamine or benzylamine derivative.

A common strategy for accessing substituted isoquinoline carboxylates involves building the ring system with the ester functionality already present or introduced in a subsequent step. For example, a modified Friedländer annulation can be employed to construct the quinoline or isoquinoline core.[9]

Representative Synthetic Protocol: Synthesis of a Quinoline Carboxylate Derivative

Reaction: Synthesis of ethyl-4-hydroxy-2-methylquinoline-3-carboxylate.[9]

-

Step 1: Formation of Isatoic Anhydride: Commercially available 2-aminobenzoic acid is reacted with solid triphosgene in a solvent such as tetrahydrofuran (THF) to form the corresponding isatoic anhydride.

-

Step 2: Condensation and Cyclization: The isatoic anhydride is then reacted with the sodium enolate of ethyl acetoacetate in a high-boiling solvent like dimethylacetamide (DMA). Heating this mixture leads to the formation of the substituted quinoline product, ethyl-4-hydroxy-2-methylquinoline-3-carboxylate.

Caption: General workflow for the synthesis of a quinoline carboxylate.

Applications in Medicinal Chemistry and Drug Development

This compound serves as a versatile chemical intermediate, or building block, for the synthesis of more complex molecules with potential therapeutic applications. The ester can be readily converted to other functional groups, allowing for the exploration of a wide chemical space around the isoquinoline scaffold.

Role as a Synthetic Intermediate

The primary application of compounds like this compound is in the construction of drug candidates. For instance, the isoquinoline framework is a key component of several approved drugs and clinical candidates.[10] The general synthetic utility is outlined below:

Caption: Synthetic pathways from this compound.

An example of the utility of this class of compounds is in the development of novel anticancer agents. Researchers have synthesized series of quinoline and isoquinoline derivatives and evaluated their cytotoxicity against various cancer cell lines.[10] The ability to easily modify the carboxylate group allows for the systematic exploration of structure-activity relationships (SAR), a critical step in drug discovery.

Conclusion

This compound is a valuable heterocyclic compound for researchers in organic synthesis and medicinal chemistry. While detailed characterization data for this specific isomer is not abundant in the public domain, the well-documented chemistry of the isoquinoline carboxylate class highlights its potential as a versatile synthetic intermediate. Its structure combines the pharmacologically significant isoquinoline core with a modifiable ester handle, providing a robust platform for the design and synthesis of novel molecules with therapeutic potential. This guide serves as a foundational resource, encouraging further investigation into the specific properties and applications of this and related compounds in the quest for new medicines.

References

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar.

-

Isoquinoline - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link].

- Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific.

- Product Class 5: Isoquinolines. (n.d.). Science of Synthesis.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.

- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI.

- 4 - RSC Medicinal Chemistry. (2024). Royal Society of Chemistry.

- Diastereoselective Synthesis of (–)

-

Ethyl isoquinoline-3-carboxylate - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 11, 2026, from [Link].

-

CAS 188861-58-7 | this compound - Alchem.Pharmtech. (n.d.). Retrieved January 11, 2026, from [Link].

-

Isoquinoline-6-carboxylic acid | C10H7NO2 | CID 22128831 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link].

-

6,7-Dimethoxy-isoquinoline-1-carboxylic acid ethyl ester | C14H15NO4 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link].

- Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. (2013).

- SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2021). Vietnam Journal of Chemistry.

- Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. (2026). American Chemical Society.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- 13 - Supporting Inform

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1984). Indian Academy of Sciences.

- Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 11, 2026, from [Link].

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 188861-58-7|this compound|BLD Pharm [bldpharm.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. spectrabase.com [spectrabase.com]

- 8. mdpi.com [mdpi.com]

- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

Introduction: The Significance of Solubility for Ethyl Isoquinoline-6-carboxylate

An In-Depth Technical Guide to the Solubility Profile of Ethyl Isoquinoline-6-carboxylate in Organic Solvents: A Predictive and Methodological Approach

Abstract: This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in common organic solvents. Recognizing that specific quantitative solubility data for this compound is not widely published, this document emphasizes a first-principles approach. It is designed for researchers, chemists, and drug development professionals who require a robust understanding of solubility for applications ranging from reaction optimization and purification to formulation and screening. The guide combines theoretical analysis of the molecular structure with detailed, field-proven experimental protocols, enabling users to generate reliable solubility data in their own laboratory settings.

This compound is a heterocyclic aromatic compound featuring the isoquinoline scaffold, a structural motif present in numerous alkaloids and pharmacologically active molecules.[1] The ester functionality suggests its potential utility as a synthetic intermediate for more complex derivatives in medicinal chemistry and materials science.

The solubility of a compound is a critical physical property that dictates its application and processing. For laboratory researchers and drug developers, a thorough understanding of a compound's solubility profile is essential for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase, which allows for efficient molecular collision and reaction.

-

Purification: Designing effective crystallization and chromatographic purification strategies.

-

Formulation: Developing stable solutions with desired concentrations for biological screening, drug delivery, and other applications.

-

Analysis: Preparing samples for techniques such as NMR, HPLC, and mass spectrometry.

This guide addresses the current information gap by providing a predictive analysis of this compound's solubility based on its molecular structure and offering detailed protocols for its empirical determination.

Predictive Analysis: A "First-Principles" Approach to Solubility

The solubility of a molecular solute in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3] By dissecting the structure of this compound, we can predict its behavior in various solvents.

Molecular Structure and Intermolecular Forces

The structure of this compound can be broken down into two key components that influence its overall polarity and potential for intermolecular interactions.

-

The Isoquinoline Ring System: This bicyclic aromatic system is composed of a benzene ring fused to a pyridine ring. The presence of the nitrogen atom makes the ring system moderately polar and weakly basic (pKa of the parent isoquinoline is 5.14).[4] It can act as a hydrogen bond acceptor at the nitrogen atom.

-

The Ethyl Carboxylate Group (-COOEt): The ester group is polar due to the presence of C=O and C-O bonds. The oxygen atoms are hydrogen bond acceptors. The ethyl group is nonpolar and contributes hydrophobic character.

Overall, the molecule possesses both polar (isoquinoline N, ester C=O and C-O) and nonpolar (aromatic rings, ethyl chain) regions, suggesting it is a moderately polar compound.

Caption: Structural features of this compound.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of this compound across a spectrum of solvents. The compound is expected to be most soluble in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions. Its solubility in highly nonpolar or highly polar protic solvents may be limited.

Table 1: Predicted Solubility of this compound

| Solvent Class | Example Solvent | Polarity Index | Predicted Solubility | Rationale |

|---|---|---|---|---|

| Nonpolar | Hexane, Toluene | 0.1, 2.4 | Low / Insoluble | Insufficient polarity to overcome the solute-solute interactions of the moderately polar compound.[5] |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | High | Good match for polarity; capable of dipole-dipole interactions. |

| Tetrahydrofuran (THF) | 4.0 | High | Good polarity match; ether oxygen can interact with the solute. | |

| Ethyl Acetate | 4.4 | High | Similar ester functionality ("like dissolves like"). | |

| Acetone | 5.1 | High | Ketone is a good hydrogen bond acceptor and has appropriate polarity. | |

| Acetonitrile | 5.8 | Moderate to High | High polarity may be slightly less optimal than acetone or THF. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Highly effective polar aprotic solvent for a wide range of organic molecules. | |

| Polar Protic | Ethanol, Methanol | 4.3, 5.1 | Moderate to High | Capable of hydrogen bonding, but strong solvent-solvent interactions might limit high solubility. |

| | Water | 10.2 | Insoluble | The large hydrophobic aromatic system will dominate over the polar groups, making it insoluble in water.[5][6] |

Experimental Determination of Solubility

While prediction provides a valuable starting point, empirical testing is required for definitive data.[7] The following protocols describe a two-stage process for determining solubility, from a rapid qualitative assessment to a precise quantitative measurement.

Protocol 1: Rapid Qualitative Solubility Assessment

This initial screening provides a quick overview of suitable solvents and helps in planning quantitative experiments.[8][9]

Objective: To classify the compound as "Soluble," "Partially Soluble," or "Insoluble" in a range of solvents at ambient temperature. A common threshold for solubility in this context is >25 mg/mL.[8]

Materials:

-

This compound

-

Small, dry test tubes or 1.5 mL vials

-

Graduated pipette or micropipettes

-

Vortex mixer

-

Selection of test solvents (e.g., Hexane, Toluene, DCM, Ethyl Acetate, Acetone, Ethanol, Methanol, Water)

Procedure:

-

Preparation: Label a test tube for each solvent to be tested.

-

Aliquot Solute: Accurately weigh approximately 25 mg of this compound and place it into the first labeled test tube.

-

Solvent Addition: Add the corresponding solvent in portions. Start by adding 0.25 mL of the solvent to the test tube.

-

Mixing: Cap the tube and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a contrasting background.

-

If the solid has completely dissolved, the compound is Soluble .

-

If some solid remains, continue adding the solvent in 0.25 mL portions, vortexing after each addition, up to a total volume of 1.0 mL.

-

-

Classification:

-

Soluble: The entire 25 mg dissolves in ≤ 1.0 mL of solvent.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No significant amount of solid dissolves.

-

-

Repeat: Repeat steps 2-6 for each solvent. Record all observations systematically.

Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility, providing a precise concentration of a saturated solution at a specific temperature.

Objective: To quantify the maximum dissolved concentration (e.g., in mg/mL or mol/L) of the compound in a given solvent at a controlled temperature.

Workflow Diagram:

Caption: Step-by-step workflow for the shake-flask solubility assay.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a sealed, screw-cap glass vial (e.g., add 50 mg to 2 mL of the chosen solvent). The key is to ensure that undissolved solid remains visible after equilibration.

-

Equilibration: Place the vial in an incubator shaker or on a shaking platform set to a constant temperature (e.g., 25°C). Agitate the slurry for a sufficient period to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, remove the vial and let it stand undisturbed at the same constant temperature to allow the excess solid to settle. For very fine suspensions, centrifugation may be necessary to obtain a clear supernatant.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. Be extremely cautious not to disturb the solid at the bottom. It is advisable to use a filter tip (e.g., 0.22 µm) on the pipette to prevent transfer of any solid particles.

-

Dilution: Accurately dilute the known volume of the supernatant with a suitable solvent to bring the concentration into the linear range of the analytical method to be used.

-

Analysis: Quantify the concentration of the diluted sample using a pre-calibrated analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore and a standard curve is prepared) or HPLC.

-

Calculation: Calculate the solubility (S) in the original solvent using the measured concentration (C_measured) and the dilution factor (DF): S = C_measured × DF

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound and organic solvents.[11]

-

Ventilation: Handle the solid compound and all organic solvents inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

General Hazards: Isoquinoline derivatives can be harmful if swallowed, toxic in contact with skin, and cause skin and serious eye irritation. Avoid creating dust.

-

Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Do not pour organic solvents down the drain.

Conclusion

This guide provides a robust framework for approaching the solubility of this compound. By combining a theoretical analysis of its molecular structure with rigorous, step-by-step experimental protocols, researchers can confidently predict, determine, and apply the solubility data of this compound. This systematic approach ensures that critical decisions in synthesis, purification, and formulation are based on reliable scientific evidence, enabling the successful application of this versatile chemical building block.

References

[8] Determination of Solubility Class Notes. (n.d.). Retrieved from vertexaisearch.cloud.google.com. [12] Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from vertexaisearch.cloud.google.com. [7] Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone [Video]. YouTube. [6] Solubility of Things. (n.d.). Ethyl 6,7-diisobutoxy-4-oxo-1H-quinoline-3-carboxylate. Retrieved from vertexaisearch.cloud.google.com. Solubility of Organic Compounds. (2023, August 31). Retrieved from vertexaisearch.cloud.google.com. [9] Chemistry LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups. [13] MSDS of Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate. (n.d.). Capot Chemical Co., Ltd. Sigma-Aldrich. (2024, September 6). Safety Data Sheet - Isoquinoline. [3] Chemistry For Everyone. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility? [Video]. YouTube. [10] Fisher Scientific. (2010, November 24). Safety Data Sheet - Isoquinoline. [4] Wikipedia. (n.d.). Isoquinoline. [14] BLD Pharm. (n.d.). This compound. Retrieved from vertexaisearch.cloud.google.com. [5] Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [11] Fisher Scientific. (n.d.). Safety Data Sheet - Ethyl 4-piperidinecarboxylate. [15] Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent. [16] Biolandes. (2025, July 17). Chemical Safety Data Sheet. Key Organics. (n.d.). This compound. Retrieved from vertexaisearch.cloud.google.com. [17] Polarity of Solvents. (n.d.). Retrieved from vertexaisearch.cloud.google.com. [2] Chemistry Steps. (n.d.). Solubility of Organic Compounds. Ataman Kimya. (n.d.). ISOQUINOLINE. [18] PubChem. (n.d.). Isoquinoline-6-carboxylic acid. National Institutes of Health. [19] Isoquinolines database - synthesis, physical properties. (n.d.). [20] FooDB. (2010, April 8). Showing Compound Isoquinoline (FDB012557). [1] Product Class 5: Isoquinolines. (n.d.). Thieme.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. youtube.com [youtube.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. chem.ws [chem.ws]

- 13. capotchem.cn [capotchem.cn]

- 14. 188861-58-7|this compound|BLD Pharm [bldpharm.com]

- 15. caymanchem.com [caymanchem.com]

- 16. biolandes.com [biolandes.com]

- 17. research.cbc.osu.edu [research.cbc.osu.edu]

- 18. Isoquinoline-6-carboxylic acid | C10H7NO2 | CID 22128831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. chemsynthesis.com [chemsynthesis.com]

- 20. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]

Navigating the Safety Profile of Ethyl Isoquinoline-6-carboxylate: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the safety and handling of novel chemical entities is paramount. This guide provides an in-depth examination of the material safety data for Ethyl isoquinoline-6-carboxylate (CAS No. 188861-58-7), a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of a comprehensive, standalone Safety Data Sheet (SDS) for this specific molecule, this document synthesizes available data for the compound alongside inferred knowledge from structurally related isoquinoline derivatives to provide a robust, albeit precautionary, safety profile.

Chemical and Physical Identity

A foundational aspect of safe handling is the accurate identification of the substance. This compound is a derivative of the isoquinoline heterocyclic system, a structural motif present in numerous biologically active compounds.

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 188861-58-7 | [1] |

| Molecular Formula | C₁₂H₁₁NO₂ | [1][3] |

| Molecular Weight | 201.22 g/mol | [1] |

| Storage Conditions | Sealed in dry, room temperature conditions. | [1] |

Hazard Identification and Precautionary Measures

While specific toxicological data for this compound is not extensively documented, the safety profile of the parent isoquinoline scaffold and its derivatives provides critical insights into potential hazards. It is prudent to handle this compound with the assumption that it may possess similar toxicological properties.

Inferred Hazard Profile from Analogues:

The parent compound, isoquinoline, is classified as harmful if swallowed and toxic in contact with skin. It is also known to cause skin and serious eye irritation.[4] Furthermore, some tetrahydroisoquinoline derivatives have been noted to potentially cause respiratory irritation.[4] Given these precedents, a cautious approach is warranted.

Recommended General Precautions:

-

Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and inspect them before use.

-

Body Protection: A lab coat and closed-toe shoes are mandatory.

-

-

Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.

Emergency and First-Aid Protocols

In the event of accidental exposure, immediate and appropriate action is crucial. The following first-aid measures are based on best practices for handling potentially hazardous chemical compounds.

Step-by-Step First-Aid Procedures:

-

Inhalation:

-

Move the individual to fresh air immediately.

-

If breathing is difficult or has stopped, provide artificial respiration.

-

Seek immediate medical attention.[4]

-

-

Skin Contact:

-

Remove contaminated clothing.

-

Wash the affected area with soap and plenty of water.

-

Seek medical attention if irritation persists.[4]

-

-

Eye Contact:

-

Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids.

-

Remove contact lenses, if present and easy to do.

-

Seek immediate medical attention.[4]

-

-

Ingestion:

-

Do NOT induce vomiting.

-

Rinse the mouth with water.

-

Never give anything by mouth to an unconscious person.

-

Seek immediate medical attention.[4]

-

Handling, Storage, and Disposal Workflow

A systematic workflow for the lifecycle of the chemical in the laboratory is essential for maintaining a safe environment.

Caption: Workflow for the safe handling of this compound.

Disposal Considerations:

Dispose of this compound and its container as hazardous waste.[4] Follow all federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Combustion may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Conclusion

References

-

Novachemistry. This compound. [Link]

-

Wokai. 6-异喹啉甲酸乙酯 | CAS:188861-58-7. [Link]

-

Alchem.Pharmtech. CAS 188861-58-7 | this compound. [Link]

-

Psea Chem. 6-异喹啉甲酸乙酯- CAS:188861-58-7. [Link]

-

BIOFOUNT. 188861-58-7|6-异喹啉甲酸乙酯. [Link]

-

Capot Chemical Co., Ltd. MSDS of Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate. [Link]

-

Chemexpress. CAS 188861-58-7|this compound. [Link]

-

PubChem. 6,7-Dimethoxy-isoquinoline-1-carboxylic acid ethyl ester. [Link]

-

PubChem. Isoquinoline-6-carboxylic acid. [Link]

-

ChemBK. Mthis compound. [Link]

-

Science of Synthesis. Product Class 5: Isoquinolines. [Link]

-

Ataman Kimya. ISOQUINOLINE. [Link]

Sources

A Guide to the Spectroscopic Characterization of Ethyl Isoquinoline-6-carboxylate

Introduction

Ethyl isoquinoline-6-carboxylate is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As with any high-value synthetic molecule, unambiguous confirmation of its structure and purity is paramount. Spectroscopic analysis provides the definitive data required for this confirmation. This technical guide offers an in-depth examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

This document is structured to provide not just the data, but the underlying scientific rationale for the observed and predicted spectral features. It details field-proven experimental protocols and explains the causal relationships between the molecular structure and its spectroscopic output, reflecting a system where each piece of data cross-validates the others. While a complete, published experimental dataset for this specific molecule is not available in a single repository, this guide synthesizes data from closely related analogs and first principles to present a robust, predictive analysis for researchers.

Molecular Structure and Analysis Framework

To facilitate a clear and precise discussion of the spectroscopic data, the atoms of this compound are systematically numbered as shown below. This numbering will be used for all NMR peak assignments.

Caption: Numbering scheme for this compound.

Predicted Spectroscopic Data: At-a-Glance

The following table summarizes the key predicted spectroscopic data points for this compound. Each of these will be explored in detail in the subsequent sections.

| Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift Range | 1.4 - 9.4 ppm |

| ¹³C NMR | Chemical Shift Range | 14 - 166 ppm |

| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1720 cm⁻¹ |

| Aromatic C=C/C=N Stretch | 1625-1500 cm⁻¹ | |

| C-O Stretch | 1300-1100 cm⁻¹ | |

| Mass Spectrometry | Molecular Formula | C₁₂H₁₁NO₂ |

| Exact Mass | 201.0790 g/mol | |

| [M+H]⁺ | m/z 202.0863 |

¹H NMR Spectroscopy: Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for elucidating the specific arrangement of hydrogen atoms in a molecule. The predicted spectrum for this compound reveals a distinct set of signals corresponding to the ethyl group and the six protons on the isoquinoline ring system.

Experimental Protocol: ¹H NMR Spectroscopy

A robust protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural analysis.[1][2][3]

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte peaks.[2]

-

Transfer: Transfer the solution to a clean, 5 mm NMR tube, ensuring the liquid column height is between 4.0 and 5.0 cm for optimal magnetic field homogeneity.[3]

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. This step stabilizes the magnetic field.[3][4] Perform automated or manual shimming to optimize the magnetic field homogeneity, which ensures sharp, well-resolved peaks.[4]

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters on a 400 MHz or 500 MHz spectrometer. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.[1]

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each peak.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration |

| H-1' | 1.45 | Triplet (t) | J = 7.1 | 3H |

| H-2' | 4.48 | Quartet (q) | J = 7.1 | 2H |

| H-4 | 7.70 | Doublet (d) | J = 5.8 | 1H |

| H-8 | 8.05 | Doublet (d) | J = 8.6 | 1H |

| H-7 | 8.30 | Doublet of Doublets (dd) | J = 8.6, 1.7 | 1H |

| H-3 | 8.65 | Doublet (d) | J = 5.8 | 1H |

| H-5 | 8.80 | Singlet (s) (or narrow d) | - | 1H |

| H-1 | 9.35 | Singlet (s) | - | 1H |

Interpretation of the ¹H NMR Spectrum

The predicted chemical shifts are based on established principles of nuclear shielding and deshielding, supported by data from analogous aromatic esters and isoquinoline structures.[5][6]

-

Ethyl Group (H-1', H-2'): The ethyl ester protons appear in their characteristic regions. The methyl protons (H-1') are a triplet around 1.45 ppm due to coupling with the two methylene protons. The methylene protons (H-2') are a quartet around 4.48 ppm, shifted downfield by the adjacent electron-withdrawing oxygen atom.

-

Isoquinoline Ring Protons:

-

H-1: This proton is the most downfield-shifted aromatic proton (~9.35 ppm). Its proximity to the electronegative ring nitrogen atom causes significant deshielding.

-

H-3 & H-4: These protons form a coupled system. H-3 (~8.65 ppm) is deshielded by the adjacent nitrogen. H-4 (~7.70 ppm) is further upfield. They will appear as doublets with a typical ortho-coupling constant of ~5.8 Hz.

-

H-5, H-7, H-8: These protons on the carbocyclic ring are influenced by the electron-withdrawing ester group. H-5 (~8.80 ppm) is expected to be the most downfield of this set and will appear as a singlet or a narrowly split doublet, as it is ortho to the ester group. H-8 (~8.05 ppm) will be a doublet, coupled to H-7. H-7 (~8.30 ppm) will appear as a doublet of doublets, showing coupling to both H-8 and a smaller meta-coupling to H-5.

-

Caption: A generalized workflow for NMR sample analysis.

¹³C NMR Spectroscopy: Carbon Backbone Analysis

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number and electronic environment of each unique carbon atom in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with key differences in acquisition parameters.[1][2]

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of solvent) is often required due to the lower natural abundance of the ¹³C isotope.[3]

-

Acquisition: A proton-decoupled ¹³C spectrum is typically acquired. This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. A longer acquisition time and a greater number of scans are necessary compared to ¹H NMR.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Rationale |

| C-1' | 14.4 | Typical ethyl methyl carbon. |

| C-2' | 61.5 | Ethyl methylene carbon, shifted downfield by oxygen. |

| C-7 | 125.0 | Aromatic CH. |

| C-4a | 126.8 | Aromatic quaternary carbon (bridgehead). |

| C-5 | 128.5 | Aromatic CH, deshielded by ester. |

| C-8 | 129.0 | Aromatic CH. |

| C-6 | 131.0 | Aromatic quaternary carbon attached to ester. |

| C-8a | 135.5 | Aromatic quaternary carbon (bridgehead). |

| C-4 | 122.0 | Aromatic CH. |

| C-3 | 144.0 | Aromatic CH, deshielded by nitrogen. |

| C-1 | 152.5 | Aromatic CH, strongly deshielded by nitrogen. |

| C=O | 165.8 | Ester carbonyl carbon. |

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C chemical shifts are based on established substituent effects and data from similar aromatic systems.[7][8][9]

-

Ethyl Group (C-1', C-2'): These carbons appear in the upfield aliphatic region at ~14.4 ppm and ~61.5 ppm, respectively.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is characteristically found in the far downfield region of the spectrum, predicted around 165.8 ppm.

-

Aromatic Carbons: The nine carbons of the isoquinoline ring are spread across the aromatic region (~122-153 ppm). The carbons closest to the electronegative nitrogen (C-1 and C-3) are the most deshielded and appear furthest downfield. The quaternary carbons (C-4a, C-6, C-8a) can be distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is an invaluable tool for the rapid identification of key functional groups within a molecule. For this compound, the most prominent features will be the strong carbonyl stretch of the ester and vibrations associated with the aromatic system.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient method that requires minimal sample preparation.[10][11][12][13][14]

-

Background Scan: Record a background spectrum of the clean ATR crystal (typically diamond or zinc selenide) to subtract atmospheric and instrument-related absorptions.[11]

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum.

-

Cleaning: After analysis, the crystal is simply wiped clean with a soft cloth or swab, often moistened with a solvent like isopropanol.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~3050 | Medium-Weak | Aromatic C-H Stretch |

| ~2980 | Medium-Weak | Aliphatic C-H Stretch (from ethyl group) |

| ~1720 | Very Strong | C=O Stretch (Ester Carbonyl) |

| ~1625, ~1580, ~1510 | Medium-Strong | C=C and C=N Aromatic Ring Stretching |

| ~1280 | Strong | Asymmetric C-O-C Stretch (Ester) |

| ~1110 | Strong | Symmetric C-O-C Stretch (Ester) |

Interpretation of the IR Spectrum

The IR spectrum provides a clear "fingerprint" of the molecule's functional groups.

-

Carbonyl Stretch (C=O): The most intense and diagnostic peak in the spectrum will be the C=O stretch of the aromatic ester, predicted at ~1720 cm⁻¹.[15][16][17][18] Its position is slightly lower than a typical aliphatic ester (~1735 cm⁻¹) due to conjugation with the aromatic ring, which weakens the C=O bond.[15][17]

-

Aromatic Stretches: Multiple bands between 1625-1500 cm⁻¹ confirm the presence of the isoquinoline aromatic system.[15][17]

-

C-O Stretches: Two strong bands, characteristic of the ester's C-O single bonds, are expected between 1300 cm⁻¹ and 1100 cm⁻¹. The asymmetric stretch is typically found at a higher wavenumber (~1280 cm⁻¹) than the symmetric stretch (~1110 cm⁻¹).[16]

-

C-H Stretches: Weaker bands just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to the sp³-hybridized C-H bonds of the ethyl group.[18]

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry provides the exact molecular weight and can offer structural information through fragmentation analysis. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this type of molecule, as it typically keeps the molecule intact.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI-MS is a highly sensitive technique used to generate gas-phase ions from a sample in solution.[19][20]

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) of the sample in a suitable solvent, typically a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.

-

Infusion: The solution is infused into the ESI source at a low flow rate via a syringe pump.

-

Ionization: A high voltage is applied to the capillary tip, dispersing the solution into a fine, charged aerosol. The solvent evaporates with the help of a drying gas (N₂), leading to the formation of gas-phase analyte ions (e.g., [M+H]⁺).[19][21]

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 202.0863 | Protonated Molecular Ion (Base Peak) |

| [M+Na]⁺ | 224.0682 | Sodium Adduct |

| [M-C₂H₄]⁺ | 174.0549 | Loss of ethylene via McLafferty rearrangement |

| [M-OC₂H₅]⁺ | 156.0444 | Loss of the ethoxy radical |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The molecular formula of this compound is C₁₂H₁₁NO₂. In positive ion ESI-MS, the most prominent peak will be the protonated molecule [M+H]⁺ at an m/z of approximately 202. High-resolution mass spectrometry (HRMS) would confirm the exact mass to be 202.0863, which corresponds to the elemental composition C₁₂H₁₂NO₂⁺, providing definitive proof of the molecular formula.

-

Fragmentation: While ESI is a soft technique, some fragmentation can occur. A common fragmentation pathway for ethyl esters is the loss of the ethoxy group (-OC₂H₅), which would result in a peak at m/z 156.[22][23] Another possibility is a McLafferty rearrangement, leading to the loss of ethylene (C₂H₄), which would produce a peak at m/z 174.[23]

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural elucidation of a synthetic compound like this compound is a systematic process of evidence gathering, where each spectroscopic technique provides a unique and vital piece of the puzzle. Mass spectrometry confirms the elemental formula. Infrared spectroscopy identifies the key functional groups present. ¹³C NMR maps the carbon framework, and ¹H NMR details the precise connectivity and stereochemical arrangement of protons. When combined, the predicted ¹H NMR, ¹³C NMR, IR, and MS data presented in this guide form a cohesive and self-validating dataset that would unequivocally confirm the identity and purity of this compound, providing the necessary confidence for researchers and drug development professionals.

References

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

-

University of Wisconsin-Madison. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

-

University of Oxford. (n.d.). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Zahedkargaran, H., & Smith, L. R. (2020). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. Journal of Chemical Education. [Link]

-

LCGC International. (n.d.). Electrospray Ionization for Mass Spectrometry. [Link]

-

UT Health San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. [Link]

-

University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]

-

Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

R-NMR. (n.d.). SOP data acquisition. [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

-

Malina, J., et al. (2022). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

ResearchGate. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]

-

LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

-

University of Toronto Scarborough. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern. [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics. YouTube. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

-

ResearchGate. (n.d.). Spectral data on UV absorption spectra of 1, 2, 5, 6 and 7. [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. [Link]

-

Chemaxon. (n.d.). NMR Predictor. [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. [Link]

-

Arkat USA. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. [Link]

-

Mah, W. H., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie. [Link]

-

ResearchGate. (2008). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

PubMed. (2021). NMR Analysis of Carboxylate Isotopomers of 13C-Metabolites by Chemoselective Derivatization with 15N-Cholamine. [Link]

Sources

- 1. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 2. pharmacyschool.usc.edu [pharmacyschool.usc.edu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 5. spectroscopyasia.com [spectroscopyasia.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. CASPRE [caspre.ca]

- 8. Visualizer loader [nmrdb.org]

- 9. NMR Analysis of Carboxylate Isotopomers of 13C-Metabolites by Chemoselective Derivatization with 15N-Cholamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. utsc.utoronto.ca [utsc.utoronto.ca]

- 12. youtube.com [youtube.com]

- 13. mt.com [mt.com]

- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 18. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 21. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 22. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 23. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to Ethyl Isoquinoline-6-carboxylate: Sourcing, Synthesis, and Application

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery

To the dedicated researcher in medicinal chemistry and drug development, the term "privileged scaffold" signifies a molecular framework that consistently appears in a multitude of biologically active compounds. The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a quintessential example of such a scaffold.[1][2] Its derivatives are found in a vast array of natural alkaloids, such as morphine and berberine, and have been integral to the development of synthetic pharmaceuticals with applications ranging from anticancer and antimicrobial to antihypertensive agents.[1][2][3]

This guide focuses on a specific, synthetically versatile derivative: Ethyl isoquinoline-6-carboxylate (CAS No. 188861-58-7). This compound serves as a critical building block for the elaboration of more complex molecules, making a thorough understanding of its properties, availability, and handling essential for any research program leveraging the isoquinoline core. We will explore its commercial landscape, delve into the logic of its chemical synthesis, outline rigorous quality control procedures, and discuss its strategic application in modern drug discovery workflows.

Chemical Properties and Identification

-

IUPAC Name: this compound

-

Molecular Weight: 201.22 g/mol [5]

-

Structure:

Part 1: Commercial Availability and Supplier Vetting

This compound is readily available from a range of specialty chemical suppliers catering to the research and development sector. Its availability in various quantities, from grams to kilograms, indicates its utility as a building block in both early-stage discovery and process development.

Key Commercial Suppliers & Data Comparison

When sourcing this intermediate, factors such as purity, lead time, available documentation (Certificate of Analysis, SDS), and cost are critical. The following table summarizes offerings from prominent suppliers.

| Supplier | Purity Specification | Typical Pack Sizes | Stated Lead Time | Additional Notes |

| BLD Pharm | >97% | 1g, 5g, 25g | Stock Dependent | Offers analytical documentation including NMR, HPLC, LC-MS, UPLC upon request.[5] |

| Key Organics | >97% | 1g, 5g, 10g, 25g | Usually 10-15 days | Provides SDS and pricing on their website.[4][6] |

| ChemUniverse | Not specified | Bulk quote request | Inquire for details | Specializes in bulk quantities for larger scale needs. |

Logical Framework for Supplier Selection

The choice of a supplier is a strategic decision that can impact project timelines and data integrity. A systematic approach is recommended.

Caption: A decision workflow for selecting a chemical supplier.

Part 2: Synthesis Strategy - A Mechanistic Perspective

While numerous methods exist for constructing the isoquinoline core, the Bischler-Napieralski and Pomeranz-Fritsch reactions are the most classical and instructive approaches.[7] Understanding these pathways provides insight into potential impurities and informs the design of novel synthetic routes. For this compound, a plausible synthesis would involve a variation of these established methods, starting from a suitably substituted benzene derivative.

A likely synthetic pathway would start with a 4-aminobenzaldehyde derivative, which would first be protected and then elaborated to form the pyridine ring of the isoquinoline system. The Bischler-Napieralski reaction, for instance, involves the intramolecular electrophilic aromatic substitution of β-arylethylamides.[8][9][10] This reaction is typically carried out under acidic conditions using a dehydrating agent like phosphorus oxychloride (POCl₃).[8][9] The choice of starting materials is dictated by the final substitution pattern desired on the isoquinoline ring.

Caption: A plausible Pomeranz-Fritsch synthesis workflow.

The Pomeranz–Fritsch reaction provides a direct route to the isoquinoline ring system from benzaldehydes and 2,2-dialkoxyethylamines.[11][12] The acid-catalyzed cyclization of the initially formed benzalaminoacetal is the key step.[11][13] The positioning of the carboxylate group at the 6-position necessitates starting with a correspondingly substituted benzaldehyde derivative.

Part 3: Quality Control and Characterization

Ensuring the identity and purity of this compound is paramount before its use in any synthetic protocol. A multi-technique approach to quality control (QC) is standard practice.

Standard Analytical Protocols

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound and quantify any impurities.

-

Typical Method: A reverse-phase C18 column with a gradient elution of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is a robust starting point. Detection is typically performed using a UV detector at a wavelength where the isoquinoline chromophore absorbs strongly (e.g., 254 nm or 266 nm).

-

Expected Result: A major peak corresponding to the product with an area percentage >97%. Any other peaks represent impurities.

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

Typical Method: Electrospray ionization (ESI) in positive mode is generally effective for nitrogen-containing heterocycles. The sample, often from the HPLC eluent (LC-MS), is introduced into the mass spectrometer.

-

Expected Result: A peak corresponding to the protonated molecule [M+H]⁺ at m/z 202.2.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure of the compound.

-

Typical Method: A ¹H NMR spectrum is acquired by dissolving 5-10 mg of the sample in a deuterated solvent like CDCl₃ or DMSO-d₆.[14]

-

Expected Result: The spectrum should show characteristic signals for the aromatic protons on the isoquinoline core, the ethyl group of the ester (a quartet and a triplet), and distinct chemical shifts for each unique proton, confirming the 6-carboxylate substitution pattern. Integration of the peaks should correspond to the number of protons in each environment.

-

Part 4: Applications in Drug Development

The value of this compound lies in its utility as a versatile chemical intermediate. The ester functionality at the 6-position provides a reactive handle for a wide range of chemical transformations, allowing for the synthesis of diverse libraries of isoquinoline derivatives for biological screening.

Key Synthetic Transformations and Their Rationale:

-

Amide Formation: The ethyl ester can be readily converted to a wide variety of amides by reaction with primary or secondary amines. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series, as the amide bond can introduce key hydrogen bonding interactions with biological targets.

-

Hydrolysis and Further Derivatization: Saponification of the ester to the corresponding carboxylic acid provides another key intermediate. The carboxylic acid can then be coupled with other molecules using standard peptide coupling reagents or converted to other functional groups.

-

Reduction: The ester can be reduced to a primary alcohol (hydroxymethyl group). This introduces a different type of functionality that can be used for further derivatization, for example, through etherification.

The isoquinoline core itself is known to be a pharmacophore in compounds with a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Therefore, libraries of compounds synthesized from this compound could be screened against targets in these therapeutic areas. For example, some quinoline derivatives have been investigated for their anticancer properties.[15][16]

Part 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

-

Hazard Identification: Based on the Safety Data Sheet from Key Organics, this compound should be handled with care.[4] General safety precautions for isoquinoline derivatives include avoiding contact with skin and eyes and preventing inhalation.[17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[17]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[17] Avoid generating dust if it is a solid.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[5][17] Some suppliers recommend room temperature storage.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a readily accessible and highly valuable building block for researchers in drug discovery and medicinal chemistry. Its strategic importance is derived from the privileged nature of the isoquinoline scaffold. A comprehensive understanding of its commercial sources, the logic behind its synthesis, rigorous methods for quality control, and its potential for synthetic elaboration enables research teams to efficiently leverage this compound in the design and synthesis of novel therapeutic agents.

References

-

Wikipedia. Pomeranz–Fritsch reaction. [Link]

-

Wikipedia. Bischler–Napieralski reaction. [Link]

-

NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

-

ACS Publications. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. [Link]

-

Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

-

Slideshare. Bischler napieralski reaction. [Link]

-

SynArchive. Pomeranz-Fritsch Isoquinoline Synthesis. [Link]

-

Science of Synthesis. Product Class 5: Isoquinolines. [Link]

-

PubMed. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. [Link]

- Google Patents.

-

RSC Medicinal Chemistry. Title of a relevant article. [Link]

-

National Institutes of Health. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

-

ResearchGate. Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. [Link]

- Google Patents. Isoquinoline compounds and medicinal use thereof.

-

NINGBO INNO PHARMCHEM CO.,LTD. Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Versatile Intermediate for Pharmaceutical Synthesis. [Link]

- Google Patents. Process for making isoquinoline compounds.

- Google P

-

Organic Chemistry Portal. Isoquinoline synthesis. [Link]

- Google Patents.

-

The Journal of Organic Chemistry. SYNTHESIS OF ISOQUINOLINE DERIVATIVES. [Link]

-

RSC Advances. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

-

MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

-

National Institutes of Health. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

-

National Institutes of Health. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

-

ResearchGate. Isoquinoline derivatives and its medicinal activity. [Link]

-

Wikipedia. Isoquinoline. [Link]

-

SpectraBase. Isoquinoline-1-carboxylic acid - Optional[1H NMR] - Chemical Shifts. [Link]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 4. keyorganics.net [keyorganics.net]

- 5. 188861-58-7|this compound|BLD Pharm [bldpharm.com]

- 6. keyorganics.net [keyorganics.net]

- 7. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 12. Chemicals [chemicals.thermofisher.cn]

- 13. organicreactions.org [organicreactions.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. fishersci.co.uk [fishersci.co.uk]

An Introduction to Isoquinoline Alkaloids: A Comprehensive Technical Guide on Their Core Chemistry, Biosynthesis, and Biological Significance

Abstract